Magnesium(2+) bis(2-ethoxy-3-[4-(2-{2-methyl-5-[4-(methylsulfanyl)phenyl]pyrrol-1-yl}ethoxy)phenyl]propanoate)
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Overview
Description
Magnesium(2+) bis(2-ethoxy-3-[4-(2-{2-methyl-5-[4-(methylsulfanyl)phenyl]pyrrol-1-yl}ethoxy)phenyl]propanoate) is a chemical compound known for its therapeutic potential. It is a magnesium salt of a complex organic molecule, often referred to in the context of its pharmaceutical applications. This compound is particularly noted for its role as a dual peroxisome proliferator-activated receptor (PPAR) agonist, which has implications in the treatment of metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium(2+) bis(2-ethoxy-3-[4-(2-{2-methyl-5-[4-(methylsulfanyl)phenyl]pyrrol-1-yl}ethoxy)phenyl]propanoate) involves multiple steps, starting from the basic organic building blocks. The process typically includes:
Formation of the pyrrole ring: This involves the reaction of appropriate precursors under controlled conditions to form the pyrrole structure.
Substitution reactions: Introducing the ethoxy and methylsulfanyl groups through substitution reactions.
Complexation with magnesium: The final step involves the reaction of the organic molecule with a magnesium salt to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: For controlled synthesis.
Purification steps: Including crystallization and filtration to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium(2+) bis(2-ethoxy-3-[4-(2-{2-methyl-5-[4-(methylsulfanyl)phenyl]pyrrol-1-yl}ethoxy)phenyl]propanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, typically using reducing agents like hydrogen or hydrides.
Substitution: The ethoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents used include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of simpler hydrocarbons .
Scientific Research Applications
Magnesium(2+) bis(2-ethoxy-3-[4-(2-{2-methyl-5-[4-(methylsulfanyl)phenyl]pyrrol-1-yl}ethoxy)phenyl]propanoate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential in treating metabolic disorders such as diabetes and dyslipidemia.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through its action as a dual PPAR-α/γ agonist. This means it activates both PPAR-α and PPAR-γ receptors, which play crucial roles in regulating lipid metabolism and glucose homeostasis. By activating these receptors, the compound helps in:
Reducing triglycerides: By enhancing lipid metabolism.
Improving insulin sensitivity: By modulating glucose uptake and utilization.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another PPAR-γ agonist used in the treatment of diabetes.
Fenofibrate: A PPAR-α agonist used to reduce cholesterol levels.
Pioglitazone: Similar to rosiglitazone, used for managing blood sugar levels in diabetes.
Uniqueness
What sets Magnesium(2+) bis(2-ethoxy-3-[4-(2-{2-methyl-5-[4-(methylsulfanyl)phenyl]pyrrol-1-yl}ethoxy)phenyl]propanoate) apart is its dual action on both PPAR-α and PPAR-γ receptors, making it a versatile compound for managing both lipid and glucose levels simultaneously .
Properties
Molecular Formula |
C50H56MgN2O8S2 |
---|---|
Molecular Weight |
901.4 g/mol |
IUPAC Name |
magnesium;2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate |
InChI |
InChI=1S/2C25H29NO4S.Mg/c2*1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20;/h2*5-14,24H,4,15-17H2,1-3H3,(H,27,28);/q;;+2/p-2 |
InChI Key |
UJYFZCVPOSZDMK-UHFFFAOYSA-L |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2] |
Origin of Product |
United States |
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